molecular formula C9H16F2N2O B1480984 2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one CAS No. 2092091-41-1

2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1480984
CAS No.: 2092091-41-1
M. Wt: 206.23 g/mol
InChI Key: DXTPLOSOQDTKRU-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16F2N2O and its molecular weight is 206.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

Research on compounds structurally related to "2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one" has explored their synthesis, chemical behavior, and potential applications in various fields, such as material science and pharmaceutical development. Studies have shown that the reactivity of similar compounds with piperidine bases can lead to complex reactions with significant implications for synthetic chemistry and the development of new materials and drugs.

For instance, the kinetics of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine bases in different solvents have been reported, highlighting the complex mechanisms and products formed via intermediate steps (Jarczewski, Schroeder, & Dworniczak, 1986). Such reactions are promoted only by primary and secondary amines, with tertiary amines inactive under similar conditions, indicating the selective reactivity important for synthetic applications.

Pharmaceutical Applications

The synthesis and antimicrobial activity of novel derivatives featuring piperidine and related structures have been explored, demonstrating the potential of these compounds in developing new antimicrobial agents. For example, the synthesis of novel 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives with piperidine components has shown inhibitory effects on bacterial growth, suggesting their utility in antimicrobial treatment strategies (Bhasker et al., 2018).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, compounds structurally related to "this compound" have been utilized as building blocks for the synthesis of functionalized crown ethers and as polymerizable one-component visible light initiators. This illustrates their versatility in creating complex molecular architectures and their role in advancing polymer chemistry and materials science. For instance, naphthalimide dyes derived from similar compounds have been designed and synthesized, exhibiting good photopolymerization initiating performance and high migration stability (Yang et al., 2018).

Properties

IUPAC Name

2-amino-1-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-9(10,11)7-3-2-4-13(6-7)8(14)5-12/h7H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTPLOSOQDTKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
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2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.